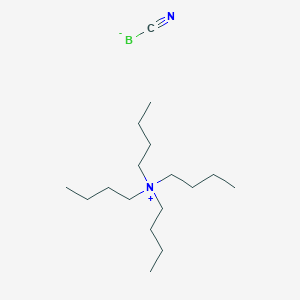
Tetrabutylammonium (cyano-C)trihydroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium (cyano-C)trihydroborate is a laboratory chemical with the molecular formula (CH3CH2CH2CH2)4N(BH3CN) and a molecular weight of 282.32 . It is a white crystalline powder .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium (cyano-C)trihydroborate is represented by the formula (CH3CH2CH2CH2)4N(BH3CN) . The exact mass is 282.32063 .Physical And Chemical Properties Analysis
Tetrabutylammonium (cyano-C)trihydroborate appears as white crystals . It has a melting point of 144-146 °C . The solubility in water and density are not available .科学的研究の応用
Synthesis of Functionalized Cyclopentenes : Tetrabutylammonium fluoride has been used as an organocatalyst in the synthesis of multifunctionalized cyclopentenes. These compounds have allylic quaternary carbon centers and feature both cyano and carboxamide groups. They show high yields and diastereoselectivity and can serve as precursors for α-cyano-functionalized cyclopentadienone oximes (Alishetty, Shih, & Han, 2018).
Stereoselective Norrish-Yang Cyclization : Tetraalkylammonium salts, including tetrabutylammonium, have been used to catalyze the Norrish-Yang cyclization of certain compounds, yielding trans-dihydrobenzofuranols with high stereoselectivities. This process is influenced by the interactions between the ammonium and the substrate (Yamada, Iwaoka, Fujita, & Tsuzuki, 2013).
Etherification Catalysis : Tetrabutylammonium bromide has been used as a catalyst in the etherification of p-cyano phenol, demonstrating its utility in promoting specific organic reactions (Yuan, 2009).
Bromodeboronation of Organotrifluoroborates : Tetrabutylammonium tribromide (TBATB) is effective for bromodeboronation reactions, offering a mild and metal-free method that tolerates a wide range of functional groups. This has been applied in the synthesis of (Z)-dibromoalkenes from terminal alkynes (Yao, Reddy, Yong, Walfish, Blevins, & Kabalka, 2010).
Radical Addition Reactions : Cyanoborohydrides, including those involving tetrabutylammonium, are efficient reagents for the reductive addition reactions of alkyl iodides and electron-deficient olefins. This method is chemoselective and has been applied in multi-component reactions (Kawamoto, Uehara, Hirao, Fukuyama, Matsubara, & Ryu, 2014).
Photocatalysis in Solar Light-Driven Alkylations : Tetrabutylammonium decatungstate has been utilized in photocatalysis for the C-H activation of various organic compounds. This process is efficient and can be performed simply by exposing the solution to sunlight (Protti, Ravelli, Fagnoni, & Albini, 2009).
Safety And Hazards
Tetrabutylammonium (cyano-C)trihydroborate is considered hazardous. It can emit flammable gases when in contact with water. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
InChI |
InChI=1S/C16H36N.CBN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJUINJNOBNWHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]C#N.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36BN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195672 |
Source


|
| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammoniumcyanoborohydride | |
CAS RN |
43064-96-6 |
Source


|
| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium (cyano-C)trihydroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

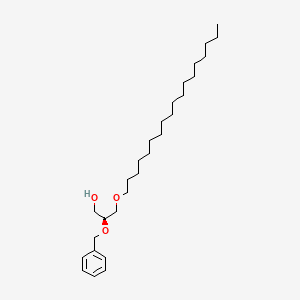
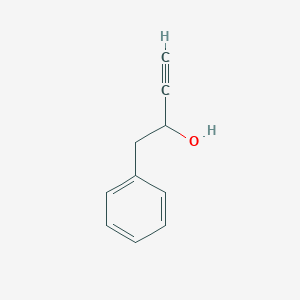
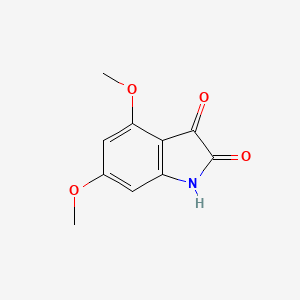
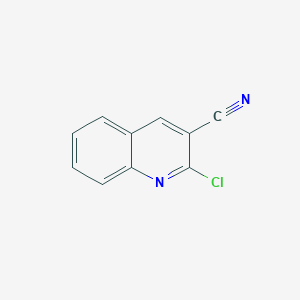
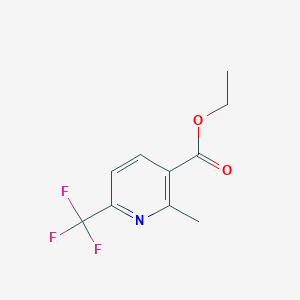
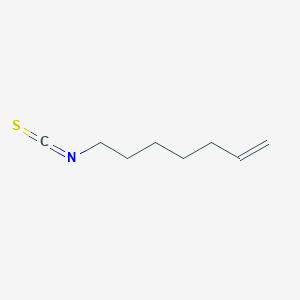
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
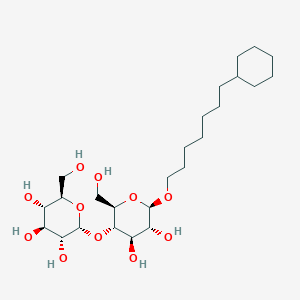
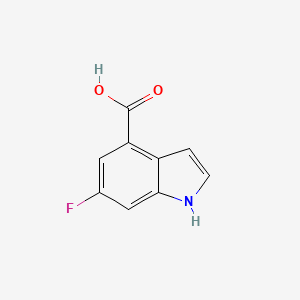
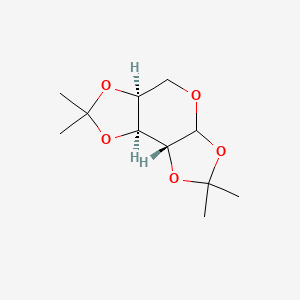
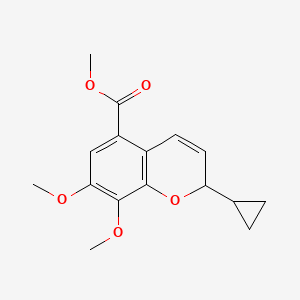
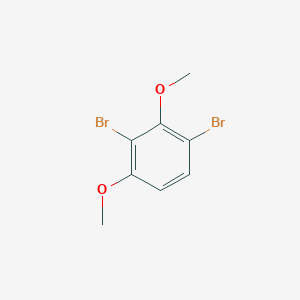
![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)